

Spectroscopic Profile of 2-(3,5-Dimethylphenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3,5-Dimethylphenyl)pyrrolidine

Cat. No.: B1587135

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-(3,5-Dimethylphenyl)pyrrolidine**. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not readily available in public repositories, this guide leverages predictive models and established spectroscopic principles to provide a robust analytical framework.

Molecular Structure and Spectroscopic Significance

2-(3,5-Dimethylphenyl)pyrrolidine possesses a chiral center at the C2 position of the pyrrolidine ring, directly attached to a 3,5-disubstituted aromatic ring. This structural arrangement gives rise to a unique spectroscopic fingerprint, crucial for its identification and characterization. The pyrrolidine ring, a saturated heterocycle, exhibits characteristic signals in the aliphatic region of NMR spectra, while the dimethylphenyl group presents distinct aromatic signals. The stereochemistry of the molecule can also influence its spectroscopic properties, particularly in chiral environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below is a predictive analysis of the ^1H and ^{13}C NMR spectra of **2-(3,5-Dimethylphenyl)pyrrolidine**.

Predicted ^1H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ^1H NMR Chemical Shifts for **2-(3,5-Dimethylphenyl)pyrrolidine**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Pyrrolidine-NH	1.5 - 2.5	Broad Singlet	1H
Aromatic-H (C2', C6')	~6.9	Singlet	2H
Aromatic-H (C4')	~6.8	Singlet	1H
Pyrrolidine-CH (C2)	3.5 - 4.0	Triplet	1H
Pyrrolidine-CH ₂ (C5)	2.8 - 3.2	Multiplet	2H
Pyrrolidine-CH ₂ (C3, C4)	1.6 - 2.2	Multiplet	4H
Methyl-CH ₃	~2.3	Singlet	6H

Interpretation of the ^1H NMR Spectrum:

- Aromatic Region (δ 6.8-6.9):** The 3,5-disubstitution pattern of the phenyl ring results in two types of aromatic protons. The two equivalent protons at the C2' and C6' positions are expected to appear as a singlet, and the proton at the C4' position as another singlet, both in the typical aromatic region.
- Aliphatic Region (δ 1.6-4.0):** The protons on the pyrrolidine ring will exhibit complex splitting patterns due to spin-spin coupling. The methine proton at C2, being adjacent to the aromatic ring and the nitrogen atom, is expected to be the most deshielded of the aliphatic protons. The methylene protons at C5, adjacent to the nitrogen, will also be deshielded compared to the C3 and C4 protons.
- Methyl Protons (δ ~2.3):** The two methyl groups on the phenyl ring are chemically equivalent and will therefore appear as a single, sharp singlet, integrating to six protons.

- **NH Proton:** The proton on the nitrogen atom of the pyrrolidine ring will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ^{13}C NMR Data

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-(3,5-Dimethylphenyl)pyrrolidine**

Carbon	Predicted Chemical Shift (δ , ppm)
Aromatic-C (C1')	~145
Aromatic-C (C3', C5')	~138
Aromatic-C (C4')	~128
Aromatic-C (C2', C6')	~125
Pyrrolidine-CH (C2)	~60
Pyrrolidine-CH ₂ (C5)	~47
Pyrrolidine-CH ₂ (C3)	~35
Pyrrolidine-CH ₂ (C4)	~25
Methyl-CH ₃	~21

Interpretation of the ^{13}C NMR Spectrum:

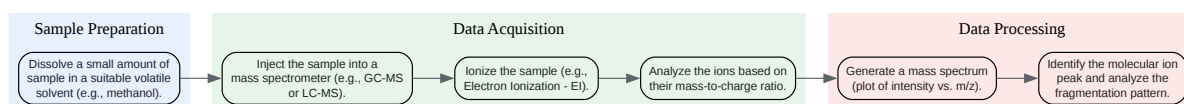
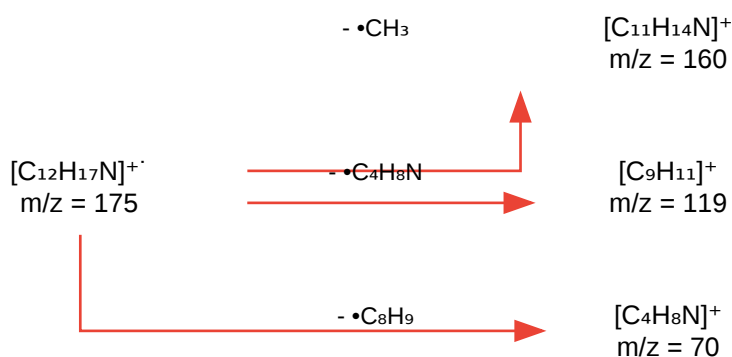
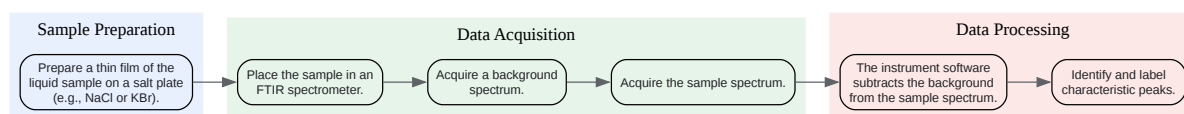
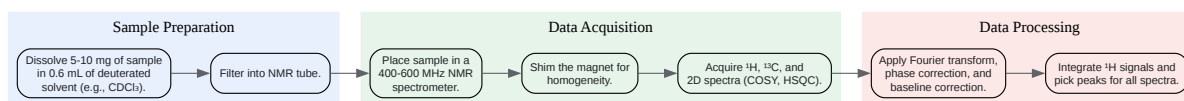
- **Aromatic Carbons (δ 125-145):** The spectrum will show distinct signals for the quaternary and protonated carbons of the dimethylphenyl group. The carbons bearing the methyl groups (C3' and C5') and the carbon attached to the pyrrolidine ring (C1') will be downfield.
- **Aliphatic Carbons (δ 25-60):** The carbons of the pyrrolidine ring will appear in the aliphatic region. The C2 carbon, being attached to both the nitrogen and the aromatic ring, will be the most deshielded. The C5 carbon, adjacent to the nitrogen, will also be shifted downfield relative to the C3 and C4 carbons.

- Methyl Carbons ($\delta \sim 21$): The two equivalent methyl carbons will give rise to a single signal in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural confirmation.

Workflow for NMR Analysis



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(3,5-Dimethylphenyl)pyrrolidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587135#spectroscopic-data-of-2-3-5-dimethylphenyl-pyrrolidine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com